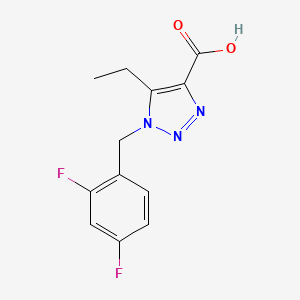

1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(2,4-Difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring a 1,2,3-triazole core substituted with a carboxylic acid group at position 4, an ethyl group at position 5, and a 2,4-difluorobenzyl moiety at position 1. Its structural uniqueness lies in the combination of fluorine substituents and the ethyl-triazole-carboxylic acid scaffold, making it relevant for pharmaceutical and materials science research.

Properties

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-2-10-11(12(18)19)15-16-17(10)6-7-3-4-8(13)5-9(7)14/h3-5H,2,6H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBYOXXKTKXYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables the synthesis of 1,4-disubstituted triazoles. For the target compound, this method involves reacting 2,4-difluorobenzyl azide with a functionalized alkyne precursor.

Representative Procedure :

- Azide Synthesis : 2,4-Difluorobenzyl bromide is treated with sodium azide in DMF at 60°C for 12 hours to yield 2,4-difluorobenzyl azide.

- Alkyne Preparation : Ethyl propiolate is alkylated with ethyl iodide in the presence of K₂CO₃ to introduce the ethyl group.

- Cycloaddition : The azide and alkyne are reacted with Cu(I) (e.g., CuI, 10 mol%) in DMSO at room temperature for 24 hours, achieving 85% yield of the 1,4-disubstituted intermediate.

- Hydrolysis : The ethyl ester is hydrolyzed using 5 M NaOH in THF/H₂O (1:1) to furnish the carboxylic acid.

Limitations : This method struggles with regiocontrol, often requiring chromatographic separation of isomers. Additionally, copper residues necessitate rigorous purification for pharmaceutical applications.

Phosphonate-Mediated Triazole Formation

A regioselective alternative employs β-carbonyl phosphonates as dipolarophiles, as demonstrated in the synthesis of analogous triazoles.

Mechanistic Insights :

β-Ketophosphonates react with azides via a cesium carbonate-stabilized Z-enolate intermediate, which undergoes [3+2] cycloaddition to form 1,4,5-trisubstituted triazoles. The bulky phosphonate group directs regioselectivity by favoring attack at the less hindered position.

Optimized Protocol :

- Reagent Preparation : β-Ketophosphonate with an ethyl group (R¹ = Et) is synthesized via Arbuzov reaction.

- Cycloaddition : The phosphonate (1.0 equiv) and 2,4-difluorobenzyl azide (1.2 equiv) are combined with Cs₂CO₃ (2.0 equiv) in DMSO at room temperature for 30 minutes, yielding the triazole-phosphonate adduct in 95% conversion.

- Deprotection : Hydrolysis of the phosphonate group using HCl (6 M) in refluxing ethanol affords the carboxylic acid.

Advantages :

Photocatalytic Regioselective Synthesis

Emerging methods leverage visible-light photocatalysis to enhance sustainability and regiocontrol. A triazole-based organic polymer (TZ-POP) catalyzes the azide-alkyne cycloaddition under solar irradiation, achieving >90% regioselectivity for the 1,4-isomer.

Procedure :

- Catalyst Preparation : TZ-POP is synthesized via Sonogashira coupling, as detailed in supplementary crystallographic data.

- Reaction : 2,4-Difluorobenzyl azide and ethyl propiolate are combined with TZ-POP (5 mg) in DMF under 450 nm LED irradiation for 6 hours, yielding 92% of the desired product.

- Recycling : The catalyst is recovered via filtration and reused for five cycles without significant activity loss.

Key Parameters :

| Parameter | Optimal Value |

|---|---|

| Light Source | 450 nm LED |

| Catalyst Loading | 5 mg |

| Solvent | DMF |

| Yield | 92% |

Comparative Analysis of Methods

Table 1: Performance Metrics of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Reaction Time | Scalability |

|---|---|---|---|---|

| CuAAC | 85 | 1,4 (Major) | 24 h | Moderate |

| Phosphonate-Mediated | 95 | 1,4,5 | 0.5 h | High |

| Photocatalytic | 92 | 1,4 | 6 h | Limited |

The phosphonate route excels in speed and regioselectivity, while the photocatalytic method offers environmental benefits. CuAAC remains viable for small-scale synthesis but requires post-reaction purification.

Chemical Reactions Analysis

1-(2,4-Difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield .

Scientific Research Applications

1-(2,4-Difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atoms on the benzyl group can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

The compound is compared to structurally analogous 1,2,3-triazole-4-carboxylic acids with variations in substituents at positions 1 and 3. Key comparisons include physicochemical properties, synthetic routes, biological activity, and structural dynamics.

Substituent Effects on Physicochemical Properties

Key Observations :

- Fluorine vs. Methyl Groups : The 2,4-difluorobenzyl group in the target compound reduces logP (lipophilicity) compared to the 2,4-dimethylphenyl analog (logP 2.8 vs. 3.1), likely due to fluorine's electron-withdrawing nature .

- Ethyl vs.

- Solubility : All analogs exhibit low aqueous solubility, typical for triazole-carboxylic acids, but fluorinated derivatives show slightly improved solubility in DMSO .

Structural and Tautomeric Dynamics

- Tautomerism : highlights ring-chain tautomerism in 5-formyl-triazole-carboxylic acids, where the open-chain carboxylic acid form dominates in solution (~80%) over the cyclic hemiacetal . The target compound’s ethyl group may stabilize the open form, reducing tautomeric complexity compared to formyl derivatives.

- Crystallography : Triazole-carboxylic acids often form hydrogen-bonded networks in the solid state. For example, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (HL~1 in ) coordinates with metals via the triazole nitrogen and carboxylate oxygen . The 2,4-difluorobenzyl group in the target compound may influence crystal packing through C–F···H interactions.

Biological Activity

1-(2,4-Difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 286.25 g/mol. The structure features a triazole ring, which is known for its role in various biological activities. The presence of difluorobenzyl and ethyl groups contributes to its chemical stability and interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.125 to 8 μg/mL .

Antifungal Activity

Triazoles are well-known antifungal agents. Studies have demonstrated that 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid possesses antifungal activity comparable to established antifungal drugs. Its mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of triazole derivatives. The compound exhibits anti-neuroinflammatory activity by inhibiting the NF-κB signaling pathway, which is crucial in neurodegenerative diseases like Alzheimer's . In animal models, it has shown potential in improving cognitive functions impaired by scopolamine-induced memory deficits .

The biological activity of 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a noncompetitive inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition enhances cholinergic signaling in the brain .

- Reactive Oxygen Species (ROS) Scavenging : It has been observed to reduce oxidative stress by scavenging ROS, thus protecting neuronal cells from damage .

- Metal Chelation : The ability to chelate biometals like Cu²⁺ contributes to its neuroprotective effects by preventing metal-induced oxidative stress .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving scopolamine-induced mice models of Alzheimer's disease, administration of the compound resulted in significant improvements in learning and memory tasks compared to control groups. Behavioral assessments indicated enhanced cognitive function correlating with reduced levels of inflammatory markers in the brain .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid had potent activity against resistant strains of bacteria and fungi at low concentrations (MIC values ranging from 0.125 to 8 μg/mL) .

Data Table: Biological Activities Overview

Q & A

Q. What established synthetic methodologies are available for 1-(2,4-difluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via a flow reactor system using propiolic acid derivatives. A key step involves decarboxylation followed by Cu-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes decarboxylation under flow conditions (50–100°C) before cycloaddition, ensuring regioselective triazole formation. Catalyst systems like Cu/C columns or sodium ascorbate/copper iodide are recommended for optimizing yields .

Q. How is X-ray crystallography employed to resolve the crystal structure of this triazole derivative?

Single-crystal X-ray diffraction using programs like SHELXL or OLEX2 is standard for structural elucidation. SHELXL refines anisotropic displacement parameters and handles high-resolution or twinned data, while OLEX2 integrates structure solution, refinement, and visualization. For example, WinGX and ORTEP for Windows are used for metric analysis and graphical representation of molecular geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., ethyl and difluorobenzyl groups). For triazoles, the C-4 carboxylate proton appears downfield (~δ 12–14 ppm).

- FTIR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₁₂H₁₁F₂N₃O₂ at 284.09 Da) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature control : Lower temperatures (50°C) minimize side reactions during decarboxylation .

- Catalyst screening : Copper(I) iodide with DBU enhances cycloaddition efficiency.

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures removes unreacted intermediates.

- In-line monitoring : Flow reactors allow real-time tracking of reaction progress via UV-vis or IR spectroscopy .

Q. What computational strategies predict the biological activity of this triazole-carboxylic acid derivative?

- Docking studies : Molecular docking with target proteins (e.g., kinases or receptors) identifies binding modes. For analogs like 1-(2,4-difluorobenzyl)-triazoles, π-π stacking with fluorinated aryl groups and hydrogen bonding via the carboxylate are critical .

- QSAR models : Use substituent descriptors (e.g., Hammett σ values for fluorine) to correlate electronic effects with activity.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. How can structural analogs be designed to enhance solubility while retaining bioactivity?

- Derivatization : Replace the ethyl group with polar substituents (e.g., hydroxymethyl) or convert the carboxylic acid to a sodium salt.

- Prodrug strategies : Esterify the carboxylate (e.g., ethyl ester) to improve membrane permeability.

- Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility .

Q. How should researchers address contradictions in reported biological data (e.g., IC₅₀ variability)?

- Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (MTT vs. ATP-based).

- Metabolic stability testing : Evaluate compound degradation in serum to rule out false negatives.

- Orthogonal assays : Confirm cytotoxicity via apoptosis markers (e.g., caspase-3 activation) alongside viability assays .

Q. What crystallographic software tools are recommended for handling twinned or low-resolution data?

- SHELXL : Robust for refining twinned data using HKLF5 format.

- SHELXD : Solves structures from poor-quality data via dual-space algorithms.

- WinGX : Integrates data scaling (SADABS) and visualization (ORTEP) for error analysis .

Methodological Guidance

- Synthetic Reproducibility : Document reaction stoichiometry (e.g., 1:1.2 azide:alkyne ratio) and inert atmosphere use to prevent Cu(I) oxidation .

- Data Reporting : Include CIF files for crystallographic data, NMR splitting patterns, and HPLC chromatograms with retention times.

- Ethical Compliance : Adhere to ICH guidelines for purity (>95% by HPLC) and cytotoxicity testing (EC50 in triplicate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.